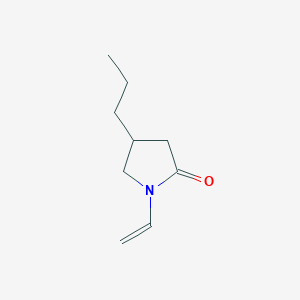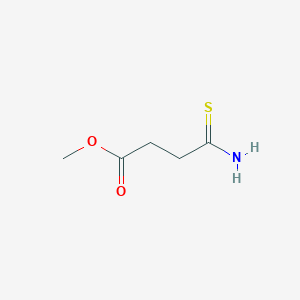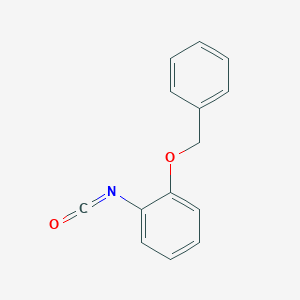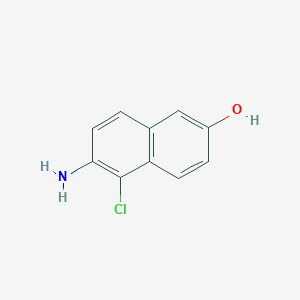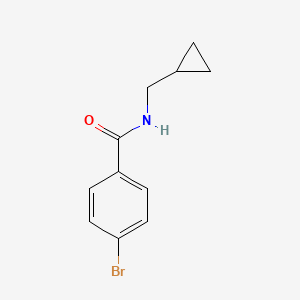
2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine
Overview
Description
2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine (2-CB-PYR) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It is part of a larger family of compounds known as pyrrolidines, which are cyclic molecules containing five carbon atoms and one nitrogen atom. 2-CB-PYR has a wide range of potential applications due to its unique structure and properties.
Scientific Research Applications
2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine has a wide range of potential applications in scientific research. It has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could make it a potential therapeutic agent for neurological disorders such as Alzheimer’s Disease and Parkinson’s Disease. In addition, this compound has also been studied for its potential to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and thromboxanes. This could make it a potential therapeutic agent for inflammation and pain.
Mechanism of Action
The exact mechanism of action of 2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine is still not fully understood. However, it is believed that the compound binds to the active site of the enzymes acetylcholinesterase and cyclooxygenase, preventing them from catalyzing their respective reactions. This leads to an accumulation of acetylcholine and prostaglandins in the body, respectively.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the body. This can lead to increased alertness, improved memory, and improved cognitive function. In addition, this compound has been found to inhibit the enzyme cyclooxygenase, leading to an accumulation of prostaglandins in the body. This can lead to reduced inflammation and pain.
Advantages and Limitations for Lab Experiments
2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, so there is still much to be learned about its effects and mechanisms of action. In addition, the exact dosage and long-term effects of this compound are still unknown.
Future Directions
There are many potential future directions for research on 2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine. One of the most important is to further investigate the biochemical and physiological effects of the compound. This could include studying the exact mechanism of action and the long-term effects of the compound. In addition, further research could also be done on the potential therapeutic applications of this compound, such as its potential to treat neurological disorders and inflammation. Finally, further research could also be done on the synthesis of this compound, in order to develop more efficient and cost-effective methods.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)8-15-7-1-2-11(15)12(14)16/h3-6,11H,1-2,7-8H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMOFBPZHKSHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225533 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226249-98-5 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226249-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

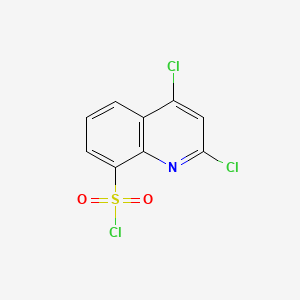

![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)
![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)
